Molybdenum hexafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nuclear Fuel Production:

- MoF6 is the primary precursor for producing molybdenum-99 (Mo-99), a critical medical isotope used in millions of diagnostic procedures like PET scans.

- Molybdenum-99 decays into technetium-99m (Tc-99m), which emits gamma rays ideal for medical imaging.

- Research focuses on optimizing MoF6 conversion processes to improve Mo-99 yield and ensure a stable supply for medical needs.

Material Science Research:

- MoF6's volatility makes it a suitable precursor for depositing thin films of molybdenum compounds through chemical vapor deposition (CVD) techniques.

- Molybdenum thin films have applications in various fields, including:

- Microelectronics: for creating electrodes and interconnects in microchips.

- Optoelectronics: for developing light-emitting devices (LEDs) and solar cells.

- Catalysis: for designing catalysts for chemical reactions.

- Research explores using MoF6 to create novel molybdenum-based materials with tailored properties for specific applications.

Fluorine Chemistry Research:

- MoF6 serves as a valuable source of fluorine atoms, a highly reactive element crucial in various synthetic procedures.

- Researchers utilize MoF6 to fluorinate organic molecules, introducing fluorine atoms that can alter their chemical and physical properties.

- Fluorination can enhance a molecule's stability, improve its pharmaceutical properties, or introduce unique functionalities for material science applications.

Solid-State Chemistry Research:

- MoF6 can react with other compounds to form novel molybdenum-fluorine-based materials with interesting structural and functional properties.

- These materials are explored for potential applications in various areas, such as:

- Energy storage: for developing new battery technologies.

- Solid-state electrolytes: for use in next-generation batteries and fuel cells.

- Functional materials: with specific magnetic, electrical, or optical properties.

Safety and Environmental Research:

- MoF6 is a toxic and corrosive compound. Research efforts focus on developing safer and more environmentally friendly methods for its production, handling, and disposal.

- Studies investigate alternative Mo-99 production methods that don't rely on MoF6 to minimize environmental impact and ensure worker safety.

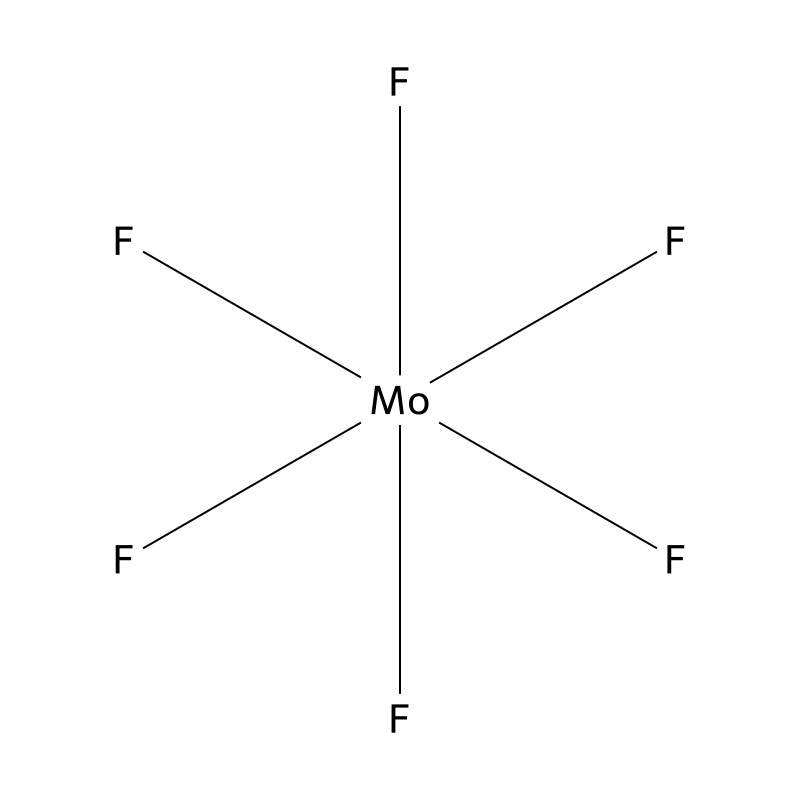

Molybdenum hexafluoride, also known as molybdenum(VI) fluoride, is an inorganic compound with the chemical formula MoF₆. It is recognized as the highest fluoride of molybdenum and is a colorless solid that melts just below room temperature and boils at approximately 34 °C. Structurally, at temperatures below −140 °C, it crystallizes in an orthorhombic space group (Pnma) with specific lattice parameters and a density of 3.50 g·cm⁻³. In its gaseous and liquid states, molybdenum hexafluoride exhibits octahedral molecular geometry characterized by a Mo–F bond length of 1.817 Å .

Molybdenum hexafluoride is primarily synthesized through the direct reaction of molybdenum metal with elemental fluorine:

This compound is known to hydrolyze easily, leading to the formation of various oxides and fluorides such as molybdenum dioxide difluoride (MoO₂F₂) and molybdenum oxyfluoride (MoOF₄) when exposed to moisture . Additionally, it can react with lower fluorides of other elements in Groups V and VI, demonstrating a range of chemical behaviors

Molybdenum hexafluoride can be synthesized through several methods:

Molybdenum hexafluoride has several niche applications:

- Nuclear Industry: It appears as an impurity in uranium hexafluoride due to molybdenum being a fission product.

- Semiconductor Manufacturing: Used in chemical vapor deposition processes for constructing integrated circuits, where it may act as an impurity alongside tungsten hexafluoride .

Studies have shown that molybdenum hexafluoride undergoes hydrolysis at ambient temperatures, leading to various deposition products characterized by different fluorine-to-oxygen ratios. These interactions have been explored using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and density functional theory (DFT) to predict reaction pathways and intermediates during hydrolysis .

Molybdenum hexafluoride shares similarities with other metal hexafluorides, notably tungsten hexafluoride and uranium hexafluoride. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Molybdenum Hexafluoride | MoF₆ | Highest fluoride of molybdenum; significant in semiconductor applications. |

| Tungsten Hexafluoride | WF₆ | More stable; used extensively in chemical vapor deposition but less reactive than MoF₆. |

| Uranium Hexafluoride | UF₆ | Radioactive; primarily used in nuclear fuel processing. |

| Rhenium Hexafluoride | ReF₆ | Less common; similar structure but different reactivity profile. |

Molybdenum hexafluoride's unique properties and applications make it an important compound in both industrial and research contexts, particularly in the study of metal fluorides and their interactions with water and other chemicals.

Octahedral Configuration (Oh Point Group)

Molybdenum hexafluoride exhibits a perfect octahedral molecular geometry in both its gaseous and liquid phases [1] [2]. The molecule belongs to the octahedral point group Oh, which is characterized by the highest symmetry achievable for six-coordinate systems [3] [4]. This octahedral arrangement positions the six fluorine atoms symmetrically around the central molybdenum atom, with each fluorine atom occupying one vertex of a regular octahedron [1].

The octahedral geometry of molybdenum hexafluoride is consistent with the general structural characteristics observed for transition metal hexafluorides. The Oh point group symmetry encompasses multiple symmetry elements including rotational axes (C4, C3, C2), mirror planes (σh, σd), and an inversion center [5]. This high degree of symmetry significantly influences the molecule's spectroscopic properties and chemical behavior [6].

Theoretical calculations confirm that the octahedral structure represents the ground state configuration for molybdenum hexafluoride [6]. The B3LYP/def2tzvpp calculated ground state maintains the octahedral geometry with an 1A1g electronic configuration, demonstrating the stability of this arrangement [6]. The molecular orbital analysis reveals that the octahedral geometry is favored due to the strong σ-bonding interactions between the molybdenum d-orbitals and the fluorine p-orbitals [7].

Bond Lengths and Angular Parameters

The molybdenum-fluorine bond lengths in molybdenum hexafluoride vary depending on the phase and coordination environment. In the gaseous and liquid phases, the Mo-F bond length is consistently reported as 1.817 Å [1] [2]. This value represents the equilibrium bond distance under conditions where the molecule maintains its ideal octahedral geometry without intermolecular interactions.

In the solid state, the Mo-F bond lengths show slight variations depending on the crystal phase. For both the orthorhombic and cubic phases, the Mo-F bond length is reported as 1.87 Å [8] [9]. This elongation compared to the gas phase reflects the influence of crystal packing forces and intermolecular interactions on the molecular geometry.

The angular parameters in molybdenum hexafluoride closely approach the ideal octahedral angles. In the gas phase, the F-Mo-F bond angles are exactly 90°, consistent with perfect octahedral symmetry [1] [2]. In the solid state, these angles remain very close to 90°, with only minor deviations due to crystal packing effects [8] [9].

When molybdenum hexafluoride forms coordination adducts, the bond parameters undergo significant changes. In the pyridine adduct MoF6(NC5H5), the Mo-F bond lengths range from 1.836 to 1.861 Å, while the F-Mo-F angles vary from 88.58° to 91.42° [7]. These variations reflect the transition from octahedral to capped trigonal prismatic geometry upon coordination [7].

Crystal Structure

Orthorhombic Phase (Pnma Space Group)

At temperatures below -140°C, molybdenum hexafluoride crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62) [1] [2]. This low-temperature phase represents the most stable solid-state form of molybdenum hexafluoride under ambient pressure conditions. The orthorhombic structure is isostructural with uranium hexafluoride, indicating a common structural motif among actinide and early transition metal hexafluorides [1].

The orthorhombic phase of molybdenum hexafluoride is characterized by specific lattice parameters that define the unit cell dimensions. The lattice parameter a measures 9.394 Å, the lattice parameter b measures 8.543 Å, and the lattice parameter c measures 4.959 Å [1] [2]. These parameters result in a unit cell volume of approximately 398.1 ų, accommodating four formula units of molybdenum hexafluoride per unit cell [1] [2].

The crystallographic arrangement in the orthorhombic phase maintains the discrete molecular nature of molybdenum hexafluoride. Each molecule retains its octahedral geometry while being arranged in a three-dimensional crystalline lattice [9]. The space group Pnma imposes specific symmetry constraints on the molecular positions, resulting in an ordered arrangement that maximizes crystal stability through optimized intermolecular interactions [1].

Cubic Phase (Im-3m Space Group)

Above -140°C, molybdenum hexafluoride undergoes a phase transition to a cubic crystal system with the space group Im-3m (No. 229) [8]. This high-temperature phase represents a more disordered arrangement compared to the orthorhombic phase, reflecting the increased thermal motion of the molecules at elevated temperatures. The cubic phase is body-centered, indicating that molecules are located at both the corners and the center of the unit cell [8].

The cubic phase of molybdenum hexafluoride accommodates two formula units per unit cell, which is fewer than the four units present in the orthorhombic phase [8]. This reduction in the number of molecules per unit cell reflects the different packing efficiency of the cubic arrangement compared to the orthorhombic structure. The body-centered cubic arrangement allows for more efficient packing while maintaining the discrete molecular nature of the compound [8].

The Im-3m space group symmetry in the cubic phase provides additional rotational and translational freedom for the molybdenum hexafluoride molecules compared to the orthorhombic phase. This increased symmetry is consistent with the higher thermal energy available at temperatures above -140°C, which allows for greater molecular motion and orientational disorder [8].

Lattice Parameters and Unit Cell Dimensions

The lattice parameters of molybdenum hexafluoride crystal structures provide fundamental information about the solid-state arrangement of the molecules. In the orthorhombic phase, the three crystallographic axes have distinct lengths: a = 9.394 Å, b = 8.543 Å, and c = 4.959 Å [1] [2]. These parameters define a unit cell with no angular distortions (α = β = γ = 90°), characteristic of the orthorhombic crystal system.

The unit cell volume in the orthorhombic phase is calculated as 398.1 ų, which accommodates four discrete molybdenum hexafluoride molecules [1] [2]. The density of this phase is 3.50 g·cm⁻³, indicating a relatively compact arrangement of the molecules within the crystal lattice [1] [2]. This high density reflects the efficient packing of the octahedral molecules in the orthorhombic arrangement.

In the cubic phase, the lattice parameters are equivalent along all three crystallographic axes due to the cubic symmetry [8]. The specific values of the cubic lattice parameters depend on the temperature and pressure conditions, but they maintain the body-centered cubic arrangement characteristic of the Im-3m space group [8]. The unit cell of the cubic phase contains two formula units, resulting in a different packing density compared to the orthorhombic phase [8].

Zero-Dimensional Structure in Crystalline State

Molybdenum hexafluoride maintains a zero-dimensional structure in its crystalline state, consisting of discrete molecular units that do not form extended networks or polymeric chains [8] [9]. This zero-dimensional character is fundamental to understanding the solid-state properties of molybdenum hexafluoride, as it distinguishes this compound from many other transition metal fluorides that exhibit extended structural frameworks.

The zero-dimensional structure arises from the complete satisfaction of the molybdenum coordination environment by the six fluorine atoms in the octahedral arrangement [8] [9]. Each molybdenum atom is surrounded by six fluorine atoms at equivalent distances, creating a stable molecular unit that does not require additional bonding interactions to achieve electronic stability [1] [2]. This saturation of the coordination sphere results in discrete molecules that interact only through weak van der Waals forces in the solid state [8].

The discrete molecular nature of molybdenum hexafluoride in the crystalline state has significant implications for its physical and chemical properties. The relatively low melting point of 17.4°C and boiling point of 34°C reflect the weak intermolecular interactions between the discrete molecules [10] [2]. These modest phase transition temperatures are characteristic of molecular compounds where the primary interactions holding the solid together are van der Waals forces rather than covalent or ionic bonds [10].

The zero-dimensional structure also influences the mechanical properties of crystalline molybdenum hexafluoride. The discrete molecular arrangement results in relatively soft crystals that can be easily deformed or broken, as the intermolecular forces are much weaker than the intramolecular Mo-F bonds [1] [2]. This structural characteristic is consistent with the molecular nature of the compound and its behavior as a volatile solid at ambient temperatures [10].

Molecular Orbital Theory Applied to MoF6

The molecular orbital theory provides a comprehensive framework for understanding the electronic structure and bonding in molybdenum hexafluoride. The octahedral geometry of MoF6 results in specific orbital interactions that can be analyzed using group theory and molecular orbital diagrams [6] [11]. The molybdenum atom contributes its 4d orbitals, 5s orbital, and 5p orbitals to the bonding scheme, while each fluorine atom contributes its 2p orbitals [6].

In the octahedral field, the five molybdenum d-orbitals split into two groups: the t2g orbitals (dxy, dxz, dyz) and the eg orbitals (dx²-y², dz²) [6]. The t2g orbitals are non-bonding in the σ-bonding framework but can participate in π-bonding interactions with the fluorine p-orbitals [6]. The eg orbitals participate directly in σ-bonding with the fluorine 2p orbitals, forming bonding and antibonding molecular orbitals [6].

The molecular orbital analysis reveals that the bonding in molybdenum hexafluoride is primarily ionic with significant covalent contributions [6] [11]. The high electronegativity of fluorine results in substantial charge transfer from molybdenum to fluorine, creating a formal oxidation state of +6 for molybdenum [6]. However, the overlap between molybdenum d-orbitals and fluorine p-orbitals provides covalent character to the Mo-F bonds [6].

Density functional theory calculations confirm the molecular orbital picture of molybdenum hexafluoride bonding [6] [12]. The B3LYP/def2tzvpp level of theory predicts a Mo-F bond length of 1.829 Å, which is in reasonable agreement with the experimental value of 1.817 Å [6]. The calculated electron density distribution shows significant delocalization of electron density from the fluorine atoms toward the molybdenum center, consistent with the ionic-covalent bonding model [6].

The molecular orbital theory also explains the high electron affinity of molybdenum hexafluoride, which is calculated to be 4.23 eV [11]. This high electron affinity reflects the availability of low-lying antibonding molecular orbitals that can accommodate additional electrons [11]. The strong oxidizing nature of molybdenum hexafluoride is thus explained by the favorable energetics of adding electrons to the molecular orbital system [11].

Purity

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (22%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant